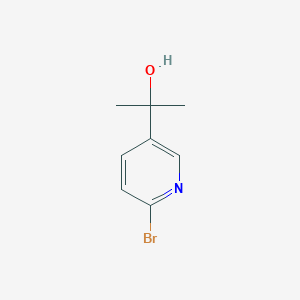

2-(6-Bromopyridin-3-yl)propan-2-ol

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Chemistry

Halogenated pyridine scaffolds are of immense importance in synthetic and medicinal chemistry. The pyridine ring itself is a key structural motif found in numerous biologically active compounds and approved drugs. nih.govrsc.orgresearchgate.net The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly enhances its synthetic versatility.

The carbon-bromine bond in compounds like 2-(6-Bromopyridin-3-yl)propan-2-ol can readily participate in a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex molecular architectures. Furthermore, the bromine atom can be replaced through nucleophilic aromatic substitution (SNAr) reactions, providing another avenue for functionalization. The electronic properties of the pyridine ring, influenced by the electronegative nitrogen atom, facilitate these transformations. nih.gov

Contextualizing Tertiary Alcohols as Versatile Functional Handles in Pyridine Derivatives

The tertiary alcohol group (a propan-2-ol moiety in this case) attached to the pyridine ring further contributes to the compound's synthetic utility. Tertiary alcohols can be transformed into a range of other functional groups. For instance, they can be converted to better leaving groups, such as tosylates, which facilitates substitution reactions. libretexts.org

Dehydration of tertiary alcohols can lead to the formation of alkenes, introducing unsaturation into the molecule. libretexts.orgchemguide.co.uk While direct oxidation of tertiary alcohols is not possible without breaking a carbon-carbon bond, the hydroxyl group can direct reactions to nearby positions on the pyridine ring. The ability of the hydroxyl group to form hydrogen bonds can also influence the compound's reactivity and physical properties.

Strategic Importance of this compound as a Molecular Synthon

The strategic importance of this compound lies in its bifunctional nature. The presence of both a reactive bromine atom on the pyridine ring and a modifiable tertiary alcohol group allows for sequential and regioselective chemical transformations. This dual reactivity makes it a powerful tool for generating a library of diverse pyridine-containing compounds.

Chemists can selectively react at either the bromine or the alcohol, or modify both, to achieve a desired target molecule. For example, a cross-coupling reaction could be performed at the C-Br bond, followed by a transformation of the alcohol group, or vice versa. This level of control is highly desirable in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents and materials.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.07 g/mol |

| CAS Number | 477252-29-2 |

| Boiling Point | 273.2 °C |

| Density | 1.474 g/cm³ |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(6-bromopyridin-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXFENKOGOCHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279439 | |

| Record name | 6-Bromo-α,α-dimethyl-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477252-29-2 | |

| Record name | 6-Bromo-α,α-dimethyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477252-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-α,α-dimethyl-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-Bromo-3-pyridyl)-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 6 Bromopyridin 3 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 2-(6-bromopyridin-3-yl)propan-2-ol, providing precise information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound offers a detailed map of the proton environments. The signals observed in the spectrum are characteristic of the specific protons in the molecule, with their chemical shifts and coupling patterns providing definitive structural evidence.

The two methyl groups of the propan-2-ol moiety are equivalent, giving rise to a single, strong signal. The hydroxyl proton typically appears as a singlet, though its chemical shift can be variable and it can be exchanged with D₂O. docbrown.info The protons on the pyridine (B92270) ring exhibit distinct signals due to their different electronic environments, influenced by the bromine atom and the propan-2-ol substituent. Their coupling patterns, such as doublets and doublets of doublets, reveal their connectivity to neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (6H) | ~1.5 | s | |

| OH (1H) | Variable | s | |

| Pyridine-H | ~7.5 - 8.5 | m |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. "s" denotes a singlet and "m" denotes a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule, confirming the carbon skeleton. docbrown.info

The spectrum will show distinct signals for the two equivalent methyl carbons, the quaternary carbon of the propan-2-ol group bonded to the hydroxyl group, and the individual carbons of the pyridine ring. The carbon atom attached to the bromine atom will have a characteristic chemical shift.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | ~31 |

| C(OH) | ~70 |

| Pyridine Carbons | ~120 - 150 |

| C-Br | ~140 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, ROESY) for Connectivity Confirmation

To unambiguously confirm the structural assignment, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, visually connecting signals from protons that are on adjacent carbons. youtube.comyoutube.com This is particularly useful for confirming the connectivity of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This experiment definitively links the proton and carbon assignments.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, helping to confirm the three-dimensional structure of the molecule. researchgate.net

These advanced techniques provide a robust and detailed confirmation of the molecular structure of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are instrumental in identifying the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy Absorption Band Analysis

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. researchgate.net

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol. The presence of C-H stretching vibrations from the methyl and pyridine groups is observed in the 2850-3000 cm⁻¹ region. Vibrations associated with the C-O bond of the alcohol and the C-N and C=C bonds of the pyridine ring appear in the fingerprint region (below 1600 cm⁻¹). The C-Br stretching vibration typically appears at lower wavenumbers.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Absorption Band (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | ~3200 - 3600 (broad) | Stretching |

| C-H (sp³) | ~2850 - 3000 | Stretching |

| C=C, C=N (pyridine) | ~1400 - 1600 | Stretching |

| -H (alcohol) | ~1300 - 1400 | Bending |

| C-O (alcohol) | ~1100 - 1200 | Stretching |

| C-Br | ~500 - 600 | Stretching |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FTIR. While strong in FTIR, the O-H stretching vibration is typically a weak signal in the Raman spectrum. Conversely, the symmetric vibrations of the pyridine ring and the C-C backbone, which may be weak in the FTIR spectrum, often produce strong signals in the Raman spectrum. This complementary nature allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. It provides crucial information regarding the compound's elemental composition and aids in its identification and characterization.

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with extremely high accuracy. This precision allows for the determination of the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass. The technique confirms the molecular formula, C₈H₁₀BrNO, by comparing the experimentally measured exact mass to the theoretically calculated mass. For this compound, the protonated molecular ion [M+H]⁺ is a key indicator. Analysis has confirmed the presence of this ion, validating the compound's identity. The presence of bromine is characteristically identified by an isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: HRMS Data for the Protonated Molecular Ion [M+H]⁺ of this compound

| Ion Formula | Calculated m/z | Observed m/z | Source |

| [C₈H₁₁BrNO]⁺ | 232.03 | 231.99 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. biosolve-chemicals.eu This method is particularly useful for analyzing the purity of this compound and for monitoring its formation or consumption in synthetic reaction mixtures.

In a typical LC-MS analysis, the sample is first injected into an HPLC system where this compound is separated from starting materials, byproducts, and other impurities. The separated components then enter the mass spectrometer, which generates mass data for each, allowing for positive identification. The use of high-purity, LC-MS grade solvents, such as 2-propanol, is critical to ensure a stable baseline and avoid extraneous peaks that could interfere with the analysis. biosolve-chemicals.eumerckmillipore.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into the electronic structure and photophysical properties of the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of a molecule is dictated by its electronic structure, particularly the presence of chromophores like aromatic rings and double bonds. For this compound, the bromo-substituted pyridine ring is the primary chromophore responsible for its UV absorption profile. This profile is characterized by electronic transitions, mainly of the π–π* type.

Table 2: UV-Vis Absorption Data for an Analogue Compound

| Compound Analogue | Transition Type | λmax (nm) | Source |

| Rollover Iridium(III) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine | π–π* | 350 | rsc.org |

Fluorescence spectroscopy provides information about a molecule's ability to emit light after being electronically excited. This property, known as luminescence, is highly dependent on the molecular structure and environment. While the intrinsic fluorescence of this compound is not extensively documented, its structural motifs are found in luminescent materials.

Research on derivatives and complexes containing the bromopyridine moiety highlights the potential for luminescence. An iridium(III) complex incorporating a ligand based on a bromopyridine structure was found to be emissive. rsc.org When excited at 385 nm, this complex displayed a distinct emission band with a maximum at 541 nm, attributed to a ligand-centered emission. rsc.org This demonstrates that the bromopyridine framework within this compound can be a component of larger, luminescent systems, which is of interest for applications in chemical sensors and imaging agents.

Table 3: Fluorescence Emission Data for an Analogue Compound

| Compound Analogue | Excitation λ (nm) | Emission λmax (nm) | Source |

| Rollover Iridium(III) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine | 385 | 541 | rsc.org |

X-ray Crystallography for Definitive Solid-State Structural Analysis (if available for analogues)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound was not found in the surveyed literature, this technique is frequently applied to its analogues and derivatives to provide unambiguous structural proof.

For related bromopyridine derivatives, X-ray crystallography has been used to resolve structural ambiguities and confirm the connectivity and conformation of the molecules in the solid state. rsc.org Such analyses are crucial in confirming the outcome of a chemical synthesis and understanding the steric and electronic effects of the substituents on the pyridine ring. The structural data obtained from analogues provides a reliable model for the expected bond lengths and angles within the this compound molecule.

Chemical Reactivity and Derivatization Strategies for 2 6 Bromopyridin 3 Yl Propan 2 Ol

Transformations Involving the Hydroxyl Group

The tertiary alcohol group in 2-(6-bromopyridin-3-yl)propan-2-ol can undergo several key reactions, including oxidation and derivatization through esterification and etherification.

Oxidation to Corresponding Carbonyl Compounds

The oxidation of the tertiary alcohol in this compound is not possible under standard conditions as there is no hydrogen atom on the carbinol carbon. Tertiary alcohols are generally resistant to oxidation except under harsh conditions that lead to the cleavage of carbon-carbon bonds. libretexts.org

However, it's important to distinguish this from the oxidation of primary and secondary alcohols. For instance, the oxidation of a primary alcohol like ethanol (B145695) yields an aldehyde (ethanal), which can be further oxidized to a carboxylic acid (ethanoic acid). libretexts.org Secondary alcohols, such as 2-propanol, are oxidized to ketones (propanone). libretexts.orgvaia.com

While direct oxidation of the tertiary alcohol in this compound is not a viable synthetic route, related structures with primary or secondary alcohols can be readily oxidized. For example, using Jones reagent (CrO₃/H₂SO₄) can convert a corresponding secondary alcohol to a ketone with high yield. Alternative oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and Dess-Martin periodinane.

Esterification and Etherification Reactions for Protecting Groups or Further Functionalization

The hydroxyl group of this compound can be readily converted into esters and ethers. These reactions are crucial for installing protecting groups, which prevent the alcohol from reacting in subsequent synthetic steps, or for introducing new functional groups to modify the molecule's properties.

Esterification: The reaction of an alcohol with a carboxylic acid or its derivatives (like acid chlorides or anhydrides) forms an ester. For example, the esterification of propan-2-ol with ethanoic acid yields isopropyl acetate (B1210297). youtube.com Similarly, this compound can be esterified.

Etherification: The formation of an ether involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl or aryl group. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, like sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For instance, reaction with methyl iodide (MeI) in the presence of NaH in a solvent like tetrahydrofuran (B95107) (THF) can produce the corresponding methyl ether derivative in high yield.

Reactions of the Bromine Atom on the Pyridine (B92270) Ring

The bromine atom on the pyridine ring of this compound is a versatile handle for a variety of transformations, including nucleophilic aromatic substitution, reduction, and cross-coupling reactions. The electron-withdrawing nature of the pyridine ring activates the carbon-bromine bond towards these reactions.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. libretexts.org In this reaction, a nucleophile replaces the halogen atom on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups on the aromatic ring, such as the nitrogen in the pyridine ring, facilitates this reaction. libretexts.org

For this compound, the bromine atom can be displaced by a variety of nucleophiles, often under metal-catalyzed conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Sodium azide (B81097) (NaN₃) | CuI, DMEDA, 100°C | 2-(6-Azidopyridin-3-yl)propan-2-ol | 89% |

| Thiourea | Pd(OAc)₂/Xantphos, K₂CO₃, DMF 80°C | 2-(6-Thiocyanatopyridin-3-yl)propan-2-ol | 76% |

| Methylamine | Pd₂(dba)₃/BINAP, Cs₂CO₃, toluene (B28343) 110°C | 2-(6-Methylaminopyridin-3-yl)propan-2-ol | 82% |

(Source: )

The reaction mechanism often involves the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond, followed by ligand exchange with the nucleophile and subsequent reductive elimination to form the product and regenerate the catalyst.

Reduction and Hydrogenolysis of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be cleaved through reduction or hydrogenolysis. libretexts.org Hydrogenolysis is a chemical reaction where a carbon-heteroatom bond is broken by the addition of hydrogen, typically in the presence of a metal catalyst. libretexts.org

A common method for the hydrogenolysis of the C-Br bond is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source. This reaction can be performed under mild conditions and often proceeds with high selectivity, leaving other functional groups like the tertiary alcohol intact. This process yields 2-(pyridin-3-yl)propan-2-ol (B85402).

Table 2: Comparison of Reducing Agents for C-Br Bond Cleavage

| Reducing Agent | Selectivity | Byproducts |

|---|---|---|

| H₂/Pd-C | C-Br cleavage only | None |

| LiAlH₄ | Partial alcohol reduction | <5% |

| Zn/HOAc | Incomplete conversion | 15-20% starting material |

(Source: )

Utility in Diverse Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom on the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing pyridine ring can facilitate these reactions, sometimes allowing them to proceed at lower temperatures compared to their benzene (B151609) analogs.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl compounds.

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. It is a reliable method for synthesizing alkynylated pyridines.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a strong base. It is a versatile method for synthesizing aminopyridines.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane 90°C | Biaryl derivatives | 85-93% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, alkyne 70°C | Alkynylated pyridines | 78-88% |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, amine, t-BuONa 100°C | Aminopyridines | 80-90% |

(Source: )

Computational Chemistry and Theoretical Investigations of 2 6 Bromopyridin 3 Yl Propan 2 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to predict the molecular properties of organic compounds, including 2-(6-Bromopyridin-3-yl)propan-2-ol. DFT calculations typically employ functionals like B3LYP or ωB97X-D combined with basis sets such as 6-31G* or 6-311++G(d,p) to model the electronic structure of the molecule. numberanalytics.compku.edu.cn

Geometric Optimization and Conformation Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometric optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, this also requires a conformational analysis to identify the global minimum energy structure among various possible spatial arrangements (conformers).

The primary source of conformational variability is the rotation around the single bond connecting the pyridine (B92270) ring to the propan-2-ol group. DFT calculations can systematically explore this rotation to identify the most stable conformer. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (B3LYP/6-311++G(d,p)) This table is generated based on typical values for similar structures as specific experimental data for this molecule is not readily available in the cited literature.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(pyridine)-C(propanol) | 1.52 Å |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C(propanol)-O | 1.44 Å |

| Bond Angle | C-N-C (pyridine) | 117.0° |

| Bond Angle | C(pyridine)-C(propanol)-O | 109.5° |

| Dihedral Angle | N-C-C-C(propanol) | ~45° |

Electronic Structure and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy and distribution of these orbitals, calculated via DFT, are key to understanding the molecule's behavior in chemical reactions. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the hydroxyl group, reflecting the most electron-rich areas. The LUMO, conversely, is likely distributed over the electron-deficient pyridine ring, particularly the carbon atoms ortho and para to the electronegative nitrogen atom. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com

Table 2: Predicted Frontier Molecular Orbital Properties (B3LYP/6-311++G(d,p)) This table contains representative theoretical values.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Suggests good kinetic stability. |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting and interpreting various types of spectra, which helps in the structural confirmation of synthesized compounds. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted shifts can be compared with experimental data to assign signals and confirm the molecular structure.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the absorption bands in an experimental FT-IR spectrum. These calculations predict the energies associated with bond stretching, bending, and other molecular vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental values due to approximations in the theory and the anharmonic nature of real vibrations. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. nih.govnih.gov It calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. For this molecule, transitions are expected to be of the π → π* type, primarily involving the pyridine ring. rsc.org

Table 3: Representative Predicted Spectroscopic Data This table is for illustrative purposes and shows the type of data generated from DFT calculations.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Pyridine-H) | 7.5 - 8.5 ppm |

| ¹³C NMR | Chemical Shift (C-Br) | ~140 ppm |

| FT-IR | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ (scaled) |

| UV-Vis | λ_max (π → π*) | ~265 nm |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Studies

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. libretexts.org It is an invaluable tool for understanding charge distribution and predicting sites for intermolecular interactions. researchgate.netmdpi.com MEP maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). mdpi.com

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These are the most likely sites for electrophilic attack or hydrogen bond donation. researchgate.netcornell.edu

Positive Regions (Blue): Located around the hydrogen atom of the hydroxyl group, making it acidic and a potential hydrogen bond donor. The hydrogen atoms on the pyridine ring would also exhibit a lesser degree of positive potential.

Neutral Regions (Green): Generally found over the carbon backbone of the molecule.

This charge distribution profile is crucial for predicting how the molecule will interact with biological targets like enzymes or receptors, and for understanding its solubility and crystal packing.

Reaction Mechanism Studies and Transition State Analysis

DFT is a powerful method for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy of the transition state determines the activation energy (Ea) of a reaction, which governs its rate. pku.edu.cn

For this compound, several reactions could be studied:

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for reactions like Suzuki or Buchwald-Hartwig coupling. DFT calculations can model the oxidative addition of a palladium(0) catalyst to the C-Br bond, which is often the rate-determining step. These studies can reveal how electronic factors, such as the electron-withdrawing nature of the pyridine ring, influence the activation barrier.

Acid-Catalyzed Dehydration: The tertiary alcohol group can be eliminated as water under acidic conditions to form an alkene. Computational studies can model the protonation of the hydroxyl group, the loss of water to form a tertiary carbocation intermediate, and the subsequent elimination of a proton to form the double bond.

Directed Ortho-Metalation: The hydroxyl group can direct lithiation to the C2 position of the pyridine ring. DFT can be used to study the stability of the intermediate organolithium species and the transition state for its formation.

Table 4: Hypothetical Activation Energies for Key Reaction Steps This table illustrates how DFT can be used to compare the feasibility of different reaction pathways.

| Reaction Step | Computational Method | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition of Pd(0) to C-Br bond | DFT (B3LYP) | 15.2 |

| Carbocation formation via H₂O loss | DFT (B3LYP) | 25.8 |

| Deprotonation at C2 by LDA | DFT (B3LYP) | 12.5 |

Ligand Design and Computational Screening for Catalytic Applications

The presence of a pyridine nitrogen and a hydroxyl oxygen makes this compound an attractive candidate for use as a bidentate or monodentate ligand in coordination chemistry and organometallic catalysis. rsc.org Computational methods can be used to design and screen derivatives of this molecule for specific catalytic applications.

The process involves:

Scaffold Modification: Creating a virtual library of related ligands by computationally modifying the parent structure (e.g., changing substituents on the pyridine ring).

Property Calculation: Using DFT to calculate key electronic and steric properties for each ligand in the library, such as the HOMO-LUMO gap, charge on the coordinating atoms (N, O), and steric bulk (e.g., cone angle).

Docking and Binding Energy: Simulating the coordination of these ligands to a target metal center (e.g., Pd, Ir, Ru) and calculating the binding energy to predict the stability of the resulting complex. rsc.org

Mechanism Simulation: For the most promising candidates, full DFT calculations of a catalytic cycle can be performed to predict turnover frequencies and selectivity.

This in silico screening approach accelerates the discovery of new, efficient catalysts by prioritizing the most promising ligands for synthesis and experimental testing, thereby saving significant time and resources.

Advanced Applications and Future Research Directions of 2 6 Bromopyridin 3 Yl Propan 2 Ol

Strategic Building Block in Complex Molecule Synthesis

The inherent reactivity of its distinct functional groups makes 2-(6-Bromopyridin-3-yl)propan-2-ol a valuable starting material in multi-step syntheses. Organic chemists utilize it as an intermediate to construct more elaborate molecular architectures through a variety of chemical reactions. The presence of the bromine atom, the alcohol, and the pyridine (B92270) nitrogen allows for a programmed, sequential modification of the molecule, enabling the efficient assembly of complex target structures.

In the realm of materials science, this compound serves as a key component in the production of advanced functional materials. Its robust structure can be incorporated into larger systems, such as polymers and specialized coatings. The pyridine moiety can impart specific electronic and coordination properties, while the bromo- and hydroxyl- groups offer reactive handles for polymerization or for grafting the molecule onto surfaces to modify their properties. This versatility makes it a target for research into new materials with tailored optical, electronic, or mechanical characteristics.

The compound is a particularly powerful intermediate in the rational design and synthesis of novel chemical entities, especially within medicinal chemistry and agrochemical research. Its structural motifs are found in many biologically active compounds. The bromopyridine core is amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for drug discovery. These reactions allow for the facile introduction of diverse molecular fragments at the bromine-bearing position, enabling the systematic exploration of a chemical space to optimize biological activity. The tertiary alcohol can also be modified, for instance, through oxidation to a ketone, providing another point for diversification.

| Reaction Type | Conditions | Product Type | Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane, 90°C | Biaryl derivatives | 85-93 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, alkyne, 70°C | Alkynylated pyridines | 78-88 |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, amine, t-BuONa, 100°C | Aminopyridines | 80-90 |

| This table summarizes common cross-coupling reactions performed on the bromopyridine moiety of this compound and related compounds, showcasing its utility in generating molecular diversity. |

Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of Pyridine Alcohol Bromides

The distinct electronic properties and reactivity of the functional groups in this compound have spurred the development of new synthetic methods. The electron-withdrawing nature of the pyridine ring influences the reactivity of the C-Br bond, often facilitating cross-coupling reactions under milder conditions than might be required for other bromoarenes. imperial.ac.uk

The tertiary alcohol group can be a poor leaving group, but its reactivity can be enhanced. echemi.comyoutube.com For instance, it can be converted into a ketone through oxidation using various reagents. This transformation opens up further synthetic possibilities, such as the introduction of nucleophiles at the newly formed carbonyl carbon.

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

| Oxidation | Jones reagent (CrO₃/H₂SO₄), 0°C, 2 hr | 2-(6-bromopyridin-3-yl)propan-2-one | 95 |

| Oxidation | Dess-Martin periodinane, CH₂Cl₂, 0°C → RT, 1 hr | 2-(6-bromopyridin-3-yl)propan-2-one | 92 |

| Etherification | Methyl iodide (MeI), NaH, THF | 2-(6-bromopyridin-3-yl)-2-methoxypropane | 92 |

| This table presents examples of functionalization reactions for the tertiary alcohol group, demonstrating its synthetic utility. |

Exploration as a Scaffold for Ligand Design in Organometallic Catalysis

The pyridine nitrogen in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. echemi.com This has led to its exploration as a scaffold for designing new ligands for organometallic catalysis. By modifying the molecule, for instance through cross-coupling reactions, researchers can synthesize complex chelating ligands that can stabilize and control the reactivity of a metal center.

Research into related bromopyridine structures has shown their value in forming sophisticated organometallic complexes. For example, derivatives have been used to create ligands for extended metal atom chains (EMACs), which have interesting magnetic properties. georgiasouthern.edu In another instance, a related compound, 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine, was used to synthesize a novel iridium(III) complex. rsc.org These examples highlight the potential of the this compound framework as a foundational structure for developing the next generation of catalysts for challenging chemical transformations.

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of this compound creates numerous opportunities for interdisciplinary research. Its applications are not confined to a single area of chemistry but bridge synthetic organic chemistry, materials science, and organometallic chemistry.

Chemical Biology: The compound can be used as a starting point to synthesize probes for studying biological systems. By attaching fluorescent tags or other reporter groups, researchers can create molecules to visualize biological processes or to identify the targets of bioactive compounds.

Supramolecular Chemistry: The pyridine unit can participate in non-covalent interactions, such as hydrogen bonding and metal coordination. This allows for the design of self-assembling systems and functional molecular architectures.

Flow Chemistry: The well-defined reactivity of the compound's functional groups makes it an ideal candidate for use in continuous flow synthesis. This could enable the safer, more efficient, and scalable production of its derivatives for industrial applications.

The continued exploration of the chemistry of this compound is expected to open up new frontiers in various fields, from the development of novel therapeutics and agrochemicals to the creation of innovative materials and catalytic processes.

Q & A

Q. Advanced

- Heterocyclic substitution : Replace the bromine with trifluoromethyl or amino groups to modulate lipophilicity and target binding .

- Scaffold hybridization : Fuse with imidazo[4,5-b]pyridine cores to exploit dual-target inhibition (e.g., antifungal and anticancer activities) .

- Stereochemical tuning : Introduce chiral centers via asymmetric catalysis to improve enantioselectivity in receptor interactions .

What safety precautions are necessary when handling this compound in the laboratory?

Q. Basic

- Storage : Keep in inert atmosphere at 2–8°C, away from moisture and light .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure; LD (oral, rat) >2000 mg/kg suggests low acute toxicity but chronic risks .

- Spill management : Neutralize with sand/soda ash and dispose as halogenated waste .

How does the bromine substituent influence the reactivity of the pyridine ring in cross-coupling reactions?

Advanced

The bromine acts as a directing group, enabling:

- Suzuki-Miyaura coupling : Pd(0)-catalyzed arylation at the 3-position (yield: 70–85%) .

- Buchwald-Hartwig amination : Forms C–N bonds with amines under microwave irradiation (120°C, 1 h) .

- Electronic effects : The electron-withdrawing Br reduces pyridine basicity (pK ~2.5), favoring electrophilic substitution at the 4-position .

What are the key solubility and stability parameters for this compound under different experimental conditions?

Q. Basic

- Solubility : Soluble in DMSO (>50 mg/mL), ethanol (20 mg/mL), and dichloromethane. Insoluble in water .

- Stability : Stable at pH 4–9 for 24h; degrades under UV light (t = 6h) .

- HPLC conditions : C18 column, 60:40 acetonitrile/water, retention time = 8.2 min .

In crystallographic studies, what challenges arise in determining the structure of bromopyridine derivatives?

Q. Advanced

- Disorder issues : Bromine’s high electron density can cause diffraction artifacts; mitigate with low-temperature (100K) data collection .

- Packing motifs : Weak C–H···Br interactions complicate unit cell determination; use OLEX2 software for refinement .

- Twinned crystals : Common in halogenated systems; employ PLATON’s TWINABS for integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.